molecular formula C20H28N2O8S2 B1425176 Peg4-spdp

Peg4-spdp

Cat. No.: B1425176
M. Wt: 488.6 g/mol
InChI Key: AZXJOPLHLVNPKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PEG4-SPDP is a multifunctional crosslinker used for protein conjugation via amine-to-amine or amine-to-sulfhydryl crosslinks. It contains a 4-unit polyethylene glycol (PEG) group and a reducible disulfide bond. This compound is known for its flexibility, non-immunogenicity, and hydrophilicity, which often enhance the solubility of attached molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

PEG4-SPDP is synthesized by reacting N-hydroxysuccinimide (NHS) ester with a 2-pyridyldithiol group. The reaction is typically performed at pH 7-8 in phosphate, carbonate/bicarbonate, or borate buffers. The NHS ester reacts with primary amines, while the 2-pyridyldithiol group reacts with sulfhydryl groups .

Industrial Production Methods

In industrial settings, this compound is produced in a controlled environment to ensure high purity and consistency. The compound is packaged in a resealable bag with a desiccant to reduce exposure to moisture. After cold storage, the vial is equilibrated to room temperature before opening to reduce condensation inside the vial .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-(pyridin-2-yldisulfanyl)ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O8S2/c23-18-4-5-19(24)22(18)30-20(25)6-8-26-9-10-27-11-12-28-13-14-29-15-16-31-32-17-3-1-2-7-21-17/h1-3,7H,4-6,8-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZXJOPLHLVNPKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCSSC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the function of Peg4-spdp in creating these aptamer capture beads?

A1: this compound (3,3'-Dithiobis[sulfosuccinimidyl propionate]-PEG4) acts as a bifunctional crosslinker, crucial for attaching amino-modified aptamers onto the surface of bovine serum albumin (BSA) hydrogel beads []. It facilitates this by reacting with both thiol groups on the aptamers and amine groups present on the BSA beads. This covalent linkage ensures the aptamers are securely immobilized on the bead surface, enabling specific capture of Pseudomonas aeruginosa.

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